

# Erinacine C's Neuroprotective Efficacy Validated in Preclinical Models: A Comparative Analysis

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Compound of Interest				
Compound Name:	Erinacine C			
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#### For Immediate Release

Taipei, Taiwan – November 8, 2025 – New research provides robust in vivo validation of the neuroprotective effects of **Erinacine C**, a compound derived from the mycelium of Hericium erinaceus (Lion's Mane mushroom). A recent study published in Antioxidants demonstrates that **Erinacine C** significantly promotes functional recovery and mitigates neuronal damage in a rat model of mild traumatic brain injury (mTBI). This guide offers a comprehensive comparison of **Erinacine C** with its natural source, Hericium erinaceus mycelium extract, and other neuroprotective agents, providing researchers, scientists, and drug development professionals with objective data to inform future therapeutic strategies.

The preclinical study highlights the potential of **Erinacine C** as a potent neuroprotective agent, showing its superiority in certain aspects compared to the broader mycelium extract. The neuroprotective mechanism is primarily attributed to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of endogenous antioxidant responses.

# Comparative Efficacy of Neuroprotective Agents in a Traumatic Brain Injury Model

To provide a clear comparison of the neuroprotective performance of **Erinacine C** against other alternatives, the following table summarizes quantitative data from preclinical studies using a







rat model of mild traumatic brain injury (mTBI) induced by the weight-drop method. Motor function was assessed using the beam walking test.



Treatment Group	Dosage	Administration Route	Beam Walking Test (Time to cross in seconds, Day 7 post-TBI)	Key Biochemical Changes
Sham (Control)	N/A	N/A	~2.5s	Baseline levels
mTBI (Vehicle)	N/A	N/A	~5.0s	Increased inflammatory markers, decreased antioxidant enzymes
Erinacine C	2 mg/kg	Intraperitoneal injection	~3.9s (22% reduction vs. mTBI)[1]	Upregulation of Nrf2, HO-1, SOD, CAT, and GPx[2]
Hericium erinaceusMyceliu m Extract	108.5 mg/kg	Oral administration	~4.0s (20% reduction vs. mTBI)[1]	Upregulation of Nrf2 and antioxidant enzymes[2]
Hericium erinaceusMyceliu m Extract	217 mg/kg	Oral administration	~3.75s (25% reduction vs. mTBI)[1]	Upregulation of Nrf2 and antioxidant enzymes[2]
Resveratrol	100 mg/kg	Intraperitoneal injection	Significantly improved vs. TBI + vehicle (specific time not stated)[3]	Reduced contusion volume, preservation of hippocampal neurons[3]
Minocycline	90 mg/kg	Intraperitoneal injection	Poorer performance on Day 1, recovered	Reduced thalamic neuronal loss[4]



to sham levels by Day 3[4]

### **Detailed Experimental Protocols**

A standardized and reproducible methodology is crucial for the validation of neuroprotective effects. The following are detailed protocols for the key experiments cited in the comparative data.

# Mild Traumatic Brain Injury (mTBI) Induction: Weight-Drop Model

The weight-drop model is a widely used method to induce a focal brain injury that mimics aspects of human TBI.

- Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. The scalp is shaved and disinfected.
- Surgical Procedure: A midline incision is made on the scalp to expose the skull. A craniotomy is performed over the right cerebral cortex.
- Injury Induction: A 40g weight is dropped from a height of 25 cm onto the exposed dura mater through a guide tube.[5]
- Post-operative Care: The scalp is sutured, and the animal is allowed to recover in a warmed cage.

### **Motor Function Assessment: Beam Walking Test**

The beam walking test is a sensitive method to evaluate fine motor coordination and balance deficits following brain injury.

- Apparatus: A narrow wooden beam (2.5 cm wide, 150 cm long) is elevated 30 cm above the floor. A darkened goal box is placed at one end of the beam.
- Pre-training: Rats are trained to traverse the beam to enter the goal box for three consecutive days prior to the TBI induction.

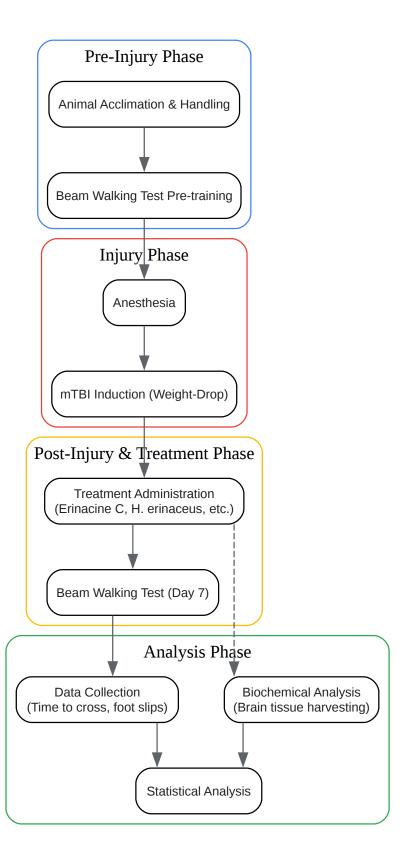


- Testing: On day 7 post-TBI, each rat is placed on the starting point of the beam, and the time taken to cross to the goal box is recorded. The number of foot slips off the beam is also counted.
- Data Analysis: The average time to cross and the number of foot slips are calculated for each group.

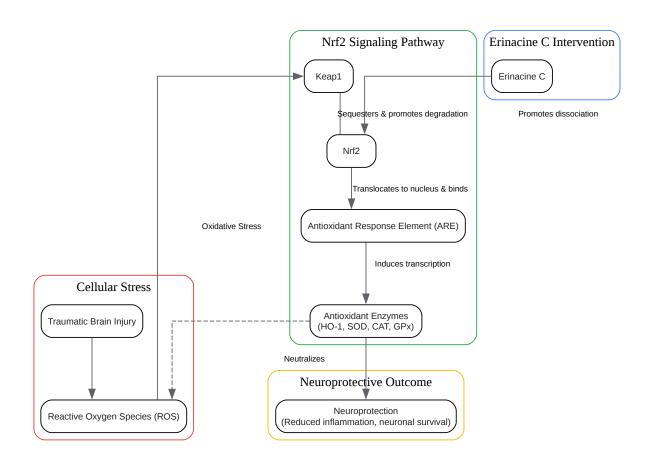
# Visualizing the Neuroprotective Mechanisms and Experimental Design

To further elucidate the complex biological processes and experimental procedures, the following diagrams are provided.









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### References



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